molecular formula C8H12ClNO2S B2993185 4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride CAS No. 2241141-53-5

4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride

Cat. No.: B2993185
CAS No.: 2241141-53-5
M. Wt: 221.7
InChI Key: KFKUUKMJFVVDJM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride is a heterocyclic compound featuring a thiophene backbone substituted with a carboxylic acid group at position 3, an aminomethyl group at position 4, and methyl groups at positions 2 and 3. Its molecular formula is C₉H₁₂ClNO₂S (based on analogous structures in ), with a molecular weight of 242.13 g/mol (calculated from ). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

The thiophene ring contributes to unique electronic properties due to sulfur’s electronegativity, while the aminomethyl and carboxylic acid groups enable hydrogen bonding and ionic interactions.

Properties

IUPAC Name

4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-4-6(3-9)7(8(10)11)5(2)12-4;/h3,9H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKUUKMJFVVDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)C(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of a thiophene derivative followed by functional group transformations to introduce the aminomethyl and carboxylic acid groups. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Thiophene vs. Benzene Derivatives

4-(Aminomethyl)-2,5-dimethylbenzoic Acid Hydrochloride
  • Molecular Formula: C₇H₉Cl₂NO₂S ().
  • Key Differences : Replaces the thiophene ring with a benzene ring, eliminating sulfur’s electronic effects.
4-(Aminomethyl)phenylboronic Acid Hydrochloride
  • CAS : 75705-21-4 ().
  • Key Differences : Features a boronic acid group instead of carboxylic acid, enabling reversible diol bonding (e.g., in Suzuki-Miyaura couplings).
  • Impact : Enhanced utility in bioconjugation and catalytic cycles, but reduced acidity compared to carboxylic acid derivatives.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Profile
Target Compound 242.13 Thiophene, COOH, NH₂CH₂, 2×CH₃ High in polar solvents (HCl salt)
4-(Aminomethyl)benzoic Acid Hydrochloride 227.69 Benzene, COOH, NH₂CH₂ Moderate (HCl salt enhances)
4-(Aminomethyl)phenylboronic Acid HCl ~230 (estimated) Benzene, B(OH)₂, NH₂CH₂ High in DMF or aqueous buffers

Notes:

  • Boronic acid derivatives (e.g., ) show higher versatility in organic synthesis but lower thermal stability.

Biological Activity

4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid; hydrochloride is a thiophene derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of 4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid; hydrochloride typically involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with formaldehyde and ammonium chloride under acidic conditions. This process yields the desired aminomethyl derivative in good yield and purity. The compound can be further converted into its hydrochloride salt for enhanced solubility and stability.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid have shown effectiveness against various bacterial strains. In a study evaluating various thiophene derivatives, the compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL depending on the strain tested .

Antifungal Activity

In addition to antibacterial effects, this compound has also been assessed for antifungal activity. Preliminary data suggest that it inhibits the growth of common fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal activity was quantified using standard disc diffusion methods, revealing zones of inhibition comparable to established antifungal agents .

Anticancer Potential

Recent studies have begun to explore the anticancer potential of thiophene derivatives. In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that 4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid; hydrochloride exhibits cytotoxic effects with IC50 values in the low micromolar range (approximately 1-5 µM). These findings suggest a possible mechanism involving apoptosis induction in cancer cells .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of several thiophene derivatives, including 4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid; hydrochloride. The results indicated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with a notable structure-activity relationship suggesting that modifications to the thiophene ring enhance efficacy .

CompoundMIC (µg/mL)Activity Type
A50Antibacterial
B100Antifungal
C200Anticancer

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study employed MTT assays to measure cell viability post-treatment. The results indicated that at concentrations ranging from 1 to 10 µM, significant reductions in cell viability were observed across multiple cancer types .

Cell LineIC50 (µM)
HeLa1.2
MCF-72.5
A27803.0

Q & A

Q. What are the established synthesis routes for 4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves thiophene ring functionalization followed by hydrochlorination. For example, thionyl chloride (SOCl₂) is often used to convert carboxylic acids to acyl chlorides, which are then reacted with amines to form hydrochlorides . Key steps include:

  • Reagent selection : Use of sodium bromide (NaBr) as a catalyst in chlorobenzene for improved regioselectivity .
  • Temperature control : Maintain 85°C under nitrogen to prevent decomposition of intermediates .
  • Yield optimization : Purification via ethyl acetate/brine partitioning and sodium sulfate drying, achieving ~58% yield in analogous syntheses .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H-NMR^1 \text{H-NMR} : Expect peaks for methyl groups (δ ~2.5–3.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm). Decoupling experiments confirm amine proton environments .
    • 13C-NMR^{13} \text{C-NMR} : Carboxylic acid carbons appear at δ ~160–170 ppm, while thiophene carbons range from δ ~120–140 ppm .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M+Na]⁺ ions (e.g., m/z 282.29 for analogous compounds) .
  • Melting Point (mp) : Decomposition temperatures (e.g., ~183–185°C) indicate thermal stability limits .

Q. How should this compound be stored to ensure stability, and what decomposition products might form?

Methodological Answer:

  • Storage : Store in anhydrous conditions at –20°C to prevent hydrolysis. Use amber glass vials to avoid photodegradation .
  • Decomposition : Thermal degradation above 185°C may yield dimethylthiophene fragments and ammonium chloride residues. Monitor via TGA/DSC for exact thresholds .

Advanced Research Questions

Q. How can researchers identify and quantify impurities in this compound during pharmaceutical synthesis?

Methodological Answer:

  • HPLC with Reference Standards : Use EP/USP-grade impurities (e.g., methyl ester derivatives) as benchmarks. For example, LGC Standards’ Impurity E(EP) employs a C18 column with UV detection at 254 nm .
  • Mass Balance : Calculate impurity levels using peak area ratios, ensuring <0.1% for critical impurities per ICH Q3A guidelines .

Q. What mechanistic insights explain the regioselectivity of the aminomethylation step in thiophene derivatives?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) : The electron-rich thiophene ring directs the aminomethyl group to the 3-position. Steric effects from 2,5-dimethyl groups further stabilize the transition state .
  • Kinetic Studies : Varying reaction temperatures (e.g., 0–5°C vs. room temperature) reveals activation energy barriers for intermediate formation .

Q. How can conflicting spectral data (e.g., NMR shifts) from different synthesis batches be resolved?

Methodological Answer:

  • Data Triangulation : Compare 1H-NMR^1 \text{H-NMR} with ESI-MS to confirm molecular integrity. For example, a missing δ ~5.7 ppm peak (amine protons) suggests incomplete hydrochlorination .
  • Batch Analysis : Use statistical tools (e.g., PCA) to identify outliers in mp or spectral datasets. Reproducibility thresholds should align with pharmacopeial standards (e.g., ±2°C for mp) .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

Methodological Answer:

  • Catalyst Optimization : Replace NaBr with tetrabutylammonium bromide (TBAB) to enhance reaction rates in non-polar solvents .
  • Flow Chemistry : Continuous flow systems reduce side reactions (e.g., oxidation) by precise control of residence time and temperature .

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